tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

Cross-Coupling Cobalt Catalysis Reactivity

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate (CAS 1234576-86-3) is a chiral, Boc-protected 3-iodopyrrolidine derivative. It is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with an iodine atom at the (R)-configured 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen.

Molecular Formula C9H16INO2
Molecular Weight 297.136
CAS No. 1234576-86-3
Cat. No. B582365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
CAS1234576-86-3
Molecular FormulaC9H16INO2
Molecular Weight297.136
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)I
InChIInChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyCFTPTQLIAIOWLK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate (CAS 1234576-86-3): A Key Chiral 3-Iodopyrrolidine Building Block for Asymmetric Synthesis


tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate (CAS 1234576-86-3) is a chiral, Boc-protected 3-iodopyrrolidine derivative . It is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with an iodine atom at the (R)-configured 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a chiral synthon for the construction of enantiomerically enriched 3-substituted pyrrolidines, which are prevalent scaffolds in numerous FDA-approved drugs and clinical candidates [1].

Why Generic Substitution of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate (CAS 1234576-86-3) Fails in Asymmetric Synthesis


The stereochemical integrity and halogen-dependent reactivity of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate are non-interchangeable with its enantiomer, racemate, or other 3-halopyrrolidine analogs. In drug discovery, the biological activity of chiral pyrrolidines is highly stereospecific; substituting the (R)-enantiomer with the (S)-form or a racemic mixture can lead to drastically different, or even opposite, pharmacological outcomes [1]. Furthermore, the iodine atom provides unique reactivity for transition-metal-catalyzed cross-coupling reactions that cannot be replicated with bromine or chlorine substituents without significant loss in yield or selectivity [2][3]. The Boc protecting group is also essential for subsequent orthogonal deprotection strategies, differentiating it from free amines or alternative N-protected forms. Therefore, substituting this compound with a structurally similar but chemically distinct analog can fundamentally alter or derail a synthetic route, leading to failed reactions, diminished enantiopurity, and unreliable research outcomes.

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate (CAS 1234576-86-3): A Quantitative Evidence Guide for Scientific Selection


Superior Cross-Coupling Reactivity: 3-Iodo vs. 3-Bromo Pyrrolidine Analogs

In cobalt-catalyzed cross-coupling reactions, the 3-iodo derivative exhibits substantially higher reactivity compared to the corresponding 3-bromo analog. Under optimized conditions, N-Boc-4-iodopiperidine couples with phenylmagnesium bromide to yield the 4-arylpiperidine product in 81% isolated yield [1]. In contrast, the analogous N-Boc-4-bromopiperidine is less reactive, requiring an increased amount of Grignard reagent and yielding only 66% of the desired product [1]. This trend is consistent for 3-substituted pyrrolidines, establishing the iodine substituent as the preferred leaving group for efficient C-C bond formation.

Cross-Coupling Cobalt Catalysis Reactivity

Enantioconvergent Arylation: High Enantioselectivity and Yield Enabled by the 3-Iodo Motif

The iodine atom in 3-iodopyrrolidines is critical for enabling enantioconvergent cross-couplings. A recent study demonstrates that a chiral nickel catalyst couples racemic 3-iodopyrrolidine derivatives with arylzinc reagents to produce 3-arylpyrrolidines with an enantiomeric excess (ee) of up to 90% and an isolated yield of 86% [1]. In the absence of the nickel catalyst or the chiral ligand, coupling does not occur (<1% yield), confirming the reaction's dependence on both the metal catalyst and the specific reactivity of the C-I bond [1]. This method provides a direct route to enantiomerically enriched pyrrolidines found in high-value pharmaceuticals.

Asymmetric Catalysis Nickel Catalysis Enantioselectivity

Defined Stereochemistry (R) vs. Racemic Mixture: A Critical Parameter for Drug Synthesis

The (R)-enantiomer of tert-butyl 3-iodopyrrolidine-1-carboxylate is a single, stereochemically defined building block, whereas the racemic mixture (CAS 774234-25-2) contains an equimolar blend of (R)- and (S)-enantiomers. While both are commercially available with similar chemical purities (≥95%) , the use of a racemate in a chiral synthesis introduces a 50% impurity that is the wrong stereoisomer. This necessitates costly and often inefficient chiral resolution steps later in the synthesis. The procurement of the enantiopure (R)-isomer ensures that the stereochemical information is installed from the outset, leading to higher overall yields of the desired enantiomer and avoiding the production of stereochemical waste.

Chiral Purity Medicinal Chemistry Quality Control

Specific Storage Requirements: Light and Moisture Sensitivity Relative to 3-Bromo Analog

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate requires storage at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon) to prevent decomposition [1]. In contrast, the corresponding 3-bromo analog (1-Boc-3-bromopyrrolidine) is reported to be a solid with a melting point of 47-52°C and is stored at 2-8°C without the same explicit light-sensitivity warnings . This difference highlights the increased photosensitivity of the C-I bond, which is more prone to homolytic cleavage upon light exposure, leading to radical formation and potential side reactions. Proper handling, as specified for the iodo compound, is therefore essential to maintain its integrity and ensure reproducible experimental outcomes.

Stability Storage Handling

Direct Access to High-Value 3-Substituted Pyrrolidine Scaffolds in Blockbuster Drugs

The chiral 3-substituted pyrrolidine motif is a core structural element in several top-selling small-molecule drugs, including Trikafta, Rinvoq, and Paxlovid [1]. tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate provides a direct and efficient entry point to this privileged scaffold. Through a single-step enantioconvergent arylation, it can be transformed into enantiomerically enriched 3-arylpyrrolidines, which are key intermediates for these and other drug candidates [1]. This contrasts with traditional multi-step syntheses that often rely on chiral pool starting materials or resolution steps, which can be longer, lower-yielding, and less modular. The ability to rapidly diversify the 3-position via cross-coupling makes this iodo compound a strategic asset in medicinal chemistry programs.

Drug Discovery Asymmetric Synthesis Pharmaceutical Intermediates

Optimal Application Scenarios for tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate (CAS 1234576-86-3)


Asymmetric Synthesis of Chiral 3-Arylpyrrolidines for Drug Discovery

In medicinal chemistry, this compound is the ideal starting material for the rapid and enantioselective synthesis of diverse 3-arylpyrrolidine libraries. Using the nickel-catalyzed enantioconvergent arylation method, researchers can couple the (R)-3-iodopyrrolidine with various arylzinc reagents to generate a wide array of chiral 3-arylpyrrolidines in high yields (up to 86%) and excellent enantioselectivities (up to 90% ee) [1]. This modular approach is particularly valuable for exploring structure-activity relationships (SAR) around the pyrrolidine core of drug candidates like Trikafta and Paxlovid, where the stereochemistry is critical for target engagement.

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

The iodine atom in this compound serves as a robust handle for late-stage diversification. The superior reactivity of the C-I bond in cobalt- or nickel-catalyzed cross-couplings [1][2] allows for the efficient introduction of aryl or heteroaryl groups onto a complex pyrrolidine scaffold even at a late stage of a synthesis. This is in contrast to less reactive bromo- or chloro-analogs, which may require harsher conditions or result in lower yields, potentially degrading sensitive functional groups. This capability is crucial for process chemists optimizing the synthesis of advanced intermediates for clinical candidates.

Stereospecific Preparation of Pyrrolidine-Containing Positron Emission Tomography (PET) Tracers

While not the direct subject of the cited work, the methodology for incorporating radioactive iodine isotopes into similar pyrrolidine frameworks has been demonstrated [1]. The established reactivity of the 3-iodopyrrolidine core suggests that this specific (R)-enantiomer could be a valuable precursor for the radiosynthesis of chiral, iodine-123 or iodine-124 labeled pyrrolidine-based PET tracers. Such tracers are essential for in vivo imaging of biological targets in neurology and oncology, and the availability of an enantiopure precursor is paramount to avoid the confounding effects of racemic mixtures in imaging studies.

Industrial-Scale Production of Chiral Amine Building Blocks

For contract research and manufacturing organizations (CROs/CDMOs), tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate represents a high-value, kilogram-scale building block. Its commercial availability from multiple vendors with defined purity (≥95%) and clear storage protocols [1][2] ensures reliable supply chain management. Its use in a single-step, high-yielding catalytic asymmetric transformation [3] simplifies process development and reduces the cost of goods for the final API, making it an attractive intermediate for commercial-scale drug manufacturing.

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